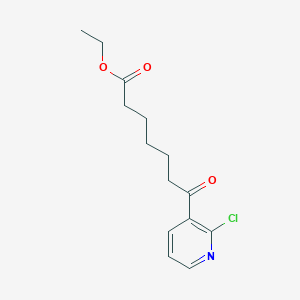

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

Beschreibung

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate (CAS: 890100-59-1) is a synthetic ester featuring a pyridine ring substituted with a chlorine atom at the 2-position and a ketone-functionalized heptanoate chain. Its molecular formula is C₁₅H₁₇ClNO₃, with a molecular weight of 298.76 g/mol. The pyridine moiety introduces hydrogen-bonding capability and electronic effects distinct from phenyl-based analogs, influencing its reactivity and interactions in synthetic pathways.

Eigenschaften

IUPAC Name |

ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-2-19-13(18)9-5-3-4-8-12(17)11-7-6-10-16-14(11)15/h6-7,10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLADEQXUZBUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641797 | |

| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-59-1 | |

| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Steps:

Challenges :

- Requires strict control of reaction conditions (temperature, moisture, etc.).

- Risk of side reactions such as Wurtz coupling.

Alternative Synthetic Routes

Other methods for synthesizing related compounds (e.g., ethyl 7-chloro-2-oxoheptanoate) provide insights into potential approaches for this compound.

Methyl Acetoacetate Route :

- Start with methyl acetoacetate as the precursor.

- Perform sequential reactions involving chlorination and esterification.

- Purify using distillation techniques.

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Complexity | Cost |

|---|---|---|---|---|

| Grignard Reaction | ~43–60 | >97 | Moderate | Moderate |

| Methyl Acetoacetate Route | ~60–63 | High | Complex | High |

Notes on Industrial Application

For large-scale production, optimizing reaction conditions is critical:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.

Reduction: Sodium borohydride in methanol.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is being investigated for its potential as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various bioactive compounds and has been noted for its activity against certain bacterial strains.

- Case Study : Research has shown that derivatives of this compound exhibit significant antibacterial properties, making it a candidate for further development as an antibiotic agent .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of complex molecules.

- Application Example : It is utilized in the synthesis of cilastatin, a drug that inhibits renal dehydrogenase enzymes, enhancing the efficacy of antibiotics like imipenem by reducing their renal toxicity .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a pesticide precursor. Its derivatives can be designed to target specific pests while minimizing impact on non-target organisms.

- Research Insight : Studies indicate that modifications to the pyridine ring can enhance insecticidal properties while maintaining safety profiles for beneficial insects .

The biological activity of this compound has been documented in various studies:

- Antibacterial Activity : Demonstrated effectiveness against Gram-positive bacteria.

- Mechanism of Action : Likely involves inhibition of key metabolic pathways in bacterial cells.

Wirkmechanismus

The mechanism of action of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Substituent Effects on Reactivity and Properties

Aromatic vs. Heterocyclic Substituents

- Pyridyl vs. Phenyl Groups: The pyridine ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding and altering electronic distribution compared to phenyl analogs.

Aliphatic Chlorine vs. Aromatic Chlorine

- Ethyl 7-chloro-2-oxoheptanoate (aliphatic Cl) is more reactive in nucleophilic substitution reactions due to the labile aliphatic chlorine, whereas aromatic Cl in analogs like Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate stabilizes the ring structure .

Lipophilicity and Solubility

- Biphenyl and Heptyloxy Derivatives: Ethyl 7-(4-biphenyl)-7-oxoheptanoate and Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate exhibit higher logP values due to extended aromatic/aliphatic chains, making them more membrane-permeable but less water-soluble .

Biologische Aktivität

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and an ester functional group. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN1O3 |

| Molecular Weight | 273.71 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial and antifungal activities. It has been investigated for its effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infections .

The compound's mechanism of action involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or modulator . This interaction can disrupt metabolic pathways in microorganisms, leading to their inhibition or death. Further studies are needed to clarify the precise targets and pathways involved.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Fungal Inhibition : Another investigation focused on its antifungal properties, where the compound demonstrated effectiveness against several fungal strains. The study highlighted the need for further exploration into its application in antifungal therapies.

- Pharmacological Applications : this compound has been explored as an intermediate in drug synthesis, particularly for developing pharmaceuticals targeting specific diseases. Its unique structure allows for modifications that could enhance its therapeutic profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Ethyl 2-chloro-3-pyridylglyoxylate | Moderate antimicrobial activity | Lacks heptanoate chain |

| 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile | Limited activity | Contains nitrile group |

This comparison indicates that the presence of the heptanoate chain in this compound may enhance its solubility and reactivity compared to other derivatives.

Q & A

Q. What are the established synthetic routes for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step routes involving esterification and functional group modifications. A common approach involves:

- Step 1: Reaction of acid chlorides (e.g., 7-oxoheptanoic acid chloride) with ethanol to form the ester backbone.

- Step 2: Introduction of the 2-chloro-3-pyridyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 0–5°C to minimize side reactions).

- Catalysts: Use of sodium cyanide or thionyl chloride for activating intermediates, as seen in analogous syntheses of ethyl 7-chloro-2-oxoheptanoate .

- Yield Optimization: Yields (~70–95%) depend on stoichiometric ratios, solvent polarity (e.g., dichloromethane or THF), and inert atmospheres to prevent hydrolysis .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- 1H NMR: Peaks at δ 1.22–1.40 ppm (ester ethyl group), δ 2.28–2.45 ppm (methylene protons near the ketone), and δ 9.74 ppm (aldehyde impurity, if present) .

- IR Spectroscopy: Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30) for purity assessment (retention time ~12–15 min).

- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 298.1 (calculated for C₁₄H₁₆ClNO₃).

Note: Baseline separation in HPLC requires pH adjustment (e.g., 0.1% formic acid) to resolve polar byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- GHS Classification: Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335) .

- Handling:

- Use fume hoods and closed systems to minimize inhalation (P261, P271).

- Wear nitrile gloves, lab coats, and goggles (P280).

- Avoid contact with water due to potential hydrolysis (P223).

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C (P233, P410) .

Emergency Response:

- Skin contact: Wash with soap/water for 15 minutes (P302+P352).

- Inhalation: Move to fresh air and seek medical attention (P304+P340) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate impurities like residual aldehydes or pyridyl isomers?

Methodological Answer:

- Byproduct Analysis: Aldehyde impurities (δ 9.74 ppm in NMR) arise from incomplete ketone formation. Reduce via:

- Temperature Control: Maintain ≤5°C during pyridyl group introduction to suppress aldol condensation.

- Catalyst Screening: Replace NaCN with milder agents (e.g., DMAP) to reduce side reactions .

- Isomer Separation: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve 2-chloro-3-pyridyl vs. 3-chloro-2-pyridyl isomers .

Data Contradiction Note:

Conflicting yields (70% vs. 95% in similar esters ) suggest solvent polarity (THF vs. DCM) significantly impacts steric hindrance during coupling.

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess electrophilicity at the ketone and ester groups.

- MD Simulations: Simulate solvation in polar solvents (e.g., water) to predict hydrolysis rates.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the pyridyl group’s electron-withdrawing effects .

Key Insight: The 2-chloro substituent increases the pyridine ring’s electron deficiency, enhancing susceptibility to nucleophilic attack at the ketone position .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

- Case Study: Conflicting NMR shifts (e.g., δ 2.45 ppm in vs. δ 2.60 ppm in analogues ) may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects.

- Validation Steps:

- Re-run NMR under standardized conditions (25°C, 400 MHz, CDCl₃).

- Cross-validate with HSQC and COSY to assign overlapping proton signals.

- Compare with high-resolution crystallography data (if available) for structural confirmation .

Recommendation: Publish raw spectral data in open repositories (e.g., Zenodo) to facilitate cross-lab comparisons.

Q. What environmental hazards are associated with this compound, and how can lab waste be managed?

Methodological Answer:

- Ecotoxicity: Classified as H412 (harmful to aquatic life with long-term effects).

- Waste Treatment:

Regulatory Compliance: Follow EPA guidelines (40 CFR 261) for hazardous waste documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.